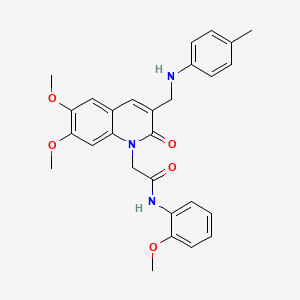

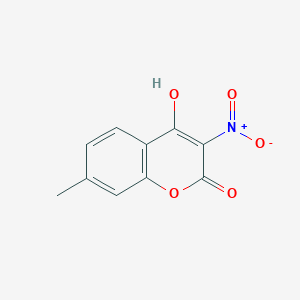

4-Hydroxy-7-methyl-3-nitrocoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin involves specific chemical reactions that enable the introduction of functional groups into the coumarin nucleus. Studies have demonstrated the synthesis of related compounds, highlighting methods such as nitration, which is crucial for introducing the nitro group, and the use of various catalytic processes to achieve the desired substitution patterns on the coumarin ring (Savel’ev, Afanas'eva, & Zagorevskii, 1978).

Molecular Structure Analysis

The molecular structure of 3-Nitro-4-hydroxycoumarin, a close relative of this compound, has been characterized by X-ray diffraction analysis, revealing its crystallization in the orthorhombic crystal class. This analysis is fundamental to understanding the spatial arrangement of atoms within the compound and the presence of intramolecular hydrogen bonds, which significantly influence the compound's chemical behavior and reactivity (Naveen et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Michael additions and cyclization reactions. These reactions are pivotal in extending the compound's chemical versatility and exploring its reactivity towards different chemical reagents. For instance, asymmetric Michael/cyclization tandem reactions have been reported, offering insights into the compound's behavior in synthetic organic chemistry (Mei et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various research contexts. These properties are determined by the compound's molecular structure and intermolecular interactions. Detailed studies on related compounds provide a basis for understanding these properties, which are essential for practical applications and synthesis (Fujii, Mano, & Hirayama, 2006).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental aspects of its chemistry. Studies on its synthesis, structure, and acid-base behavior highlight the compound's versatile chemical nature and its potential for further functionalization and application in various chemical reactions (Stanchev, Maichle‐Mössmer, & Manolov, 2007).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Cumarine, einschließlich 4-Hydroxy-7-methyl-3-nitrocoumarin, haben ein vielseitiges chemisches und pharmakologisches Potenzial, was sie als vielseitige natürliche Derivate in der medizinischen Chemie bedeutend macht . Ihre einzigartige chemische Struktur ermöglicht die Bindung an verschiedene Zielmoleküle durch hydrophobe Wechselwirkungen, Pi-Stacking, Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen .

Neurodegenerative Erkrankungen

Die einzigartige chemische Struktur von Cumarinen ermöglicht es ihnen, vielversprechende Anwendungen in zahlreichen Bereichen der medizinischen Chemie zu zeigen, einschließlich der Behandlung neurodegenerativer Erkrankungen .

Krebsbehandlung

Cumarine haben im Bereich der Krebsbehandlung Potenzial gezeigt. Ihre Fähigkeit, an verschiedene Zielmoleküle zu binden, macht sie zu einem vielversprechenden Gerüst bei der Entwicklung neuer Krebstherapien .

Entzündungshemmende Anwendungen

Es wurde festgestellt, dass Cumarine entzündungshemmende Eigenschaften besitzen, was sie bei der Behandlung von Erkrankungen nützlich macht, die durch Entzündungen gekennzeichnet sind .

Antioxidative Eigenschaften

Es wurde festgestellt, dass Cumarine, wie z. B. This compound, antioxidative Eigenschaften besitzen . Dies macht sie in einer Vielzahl von Anwendungen nützlich, bei denen die Neutralisierung von freien Radikalen vorteilhaft ist.

Materialwissenschaften

π-erweiterte Cumarine, einschließlich this compound, haben breite Anwendung in der Materialwissenschaft. Sie sind mit photophysikalischen Eigenschaften ausgestattet, was sie bei der Herstellung komplexer polycyclischer Strukturen nützlich macht .

Wirkmechanismus

Target of Action

Coumarin derivatives, to which 4-hydroxy-7-methyl-3-nitrocoumarin belongs, have been known to interact with various biological targets . For instance, some coumarin derivatives bind to actin and affect the structure of the cytoskeleton .

Mode of Action

It’s known that coumarin derivatives can exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . Moreover, the bioactivity of 4-Hydroxy-3-nitrocoumarin showcases intramolecular charge transfer from the methyl group to the nitro group .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are also involved in various biological and therapeutic properties .

Pharmacokinetics

It’s known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .

Result of Action

It’s known that 4-hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated .

Action Environment

It’s known that the synthesis of coumarin derivatives can be influenced by various factors, including the use of different lewis acids .

Safety and Hazards

Zukünftige Richtungen

The synthesis of 7-hydroxy-4-substituted coumarins, including 4-Hydroxy-7-methyl-3-nitrocoumarin, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing the synthesis conditions and exploring new applications .

Biochemische Analyse

Biochemical Properties

4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .

Temporal Effects in Laboratory Settings

It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .

Metabolic Pathways

Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .

Transport and Distribution

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Subcellular Localization

Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .

Eigenschaften

IUPAC Name |

4-hydroxy-7-methyl-3-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTRHRRGGQOSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)